4-Aminopyrrolidine-2,4-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-314593 involves the preparation of (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acidThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of LY-314593 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and potency of the compound. The final product is usually obtained as an off-white powder with a purity of ≥98% as determined by high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
LY-314593 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
These derivatives are often studied for their biological activity and potential therapeutic uses .
Scientific Research Applications
LY-314593 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of metabotropic glutamate receptors.
Biology: The compound is employed in research to understand the role of glutamate receptors in cellular signaling and neurobiology.
Medicine: LY-314593 is investigated for its potential therapeutic effects in neurological disorders, including its ability to modulate neurotransmitter release.
Mechanism of Action
LY-314593 exerts its effects by selectively binding to group II metabotropic glutamate receptors. This binding modulates the activity of these receptors, leading to changes in cellular signaling pathways. The compound inhibits the NADPH-oxidase dependent reactive oxygen species system, which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to LY-314593 include:
- (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid
- (2S,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid
- (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
LY-314593 is unique due to its high selectivity and potency as a group II metabotropic glutamate receptor agonist. Unlike other similar compounds, LY-314593 does not exhibit significant activity at other glutamate receptor subtypes, making it a valuable tool for studying specific receptor functions .
Properties
IUPAC Name |
4-aminopyrrolidine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFMJVJDSYRWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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